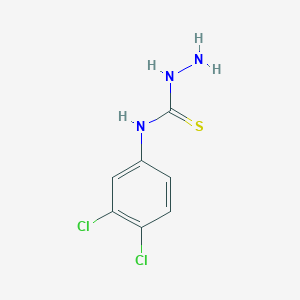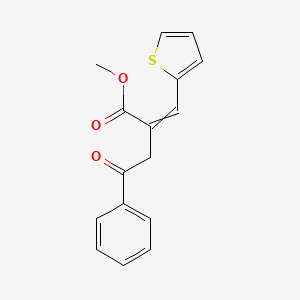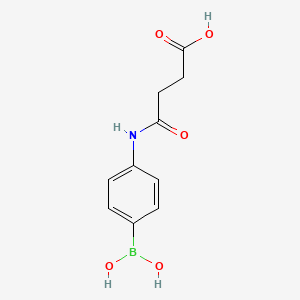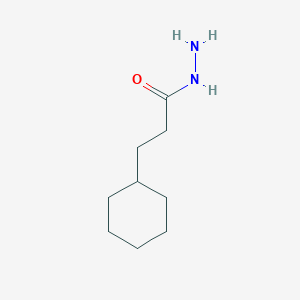
4-(3,4-Dichlorophenyl)-3-thiosemicarbazide
Overview
Description
The compound “4-(3,4-Dichlorophenyl)-3-thiosemicarbazide” is a derivative of 3,4-Dichlorophenyl isocyanate . This parent compound is a solid, ranging in color from white to yellow, and is used as a chemical intermediate and in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “4-(3,4-Dichlorophenyl)-3-thiosemicarbazide” were not found, 3,4-Dichlorophenyl isocyanate can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .Scientific Research Applications
Antibacterial and Antifungal Properties
4-(3,4-Dichlorophenyl)-3-thiosemicarbazide and its derivatives have shown significant potential in antibacterial and antifungal applications. For instance, chlorine substitution in 4-phenylthiosemicarbazide, similar to 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide, has been linked to increased antibacterial activity due to enhanced electron delocalization in the thiosemicarbazide moiety (Nandi et al., 1985). Additionally, some novel thiosemicarbazide derivatives have shown antimicrobial activity against a range of bacterial strains, including E. coli and S. aureus (Sheikhy et al., 2012).
Anticancer Activity
Thiosemicarbazide derivatives, including those similar to 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide, have exhibited potential anticancer properties. A study demonstrated that these compounds can have toxic effects on gastric cancer cells while being non-toxic to normal fibroblasts, indicating their specificity and potential in cancer therapy (Pitucha et al., 2020). Another study found that novel thiosemicarbazides induced apoptosis in human MCF-7 breast cancer cells, suggesting their potential in breast cancer treatment (Malki et al., 2015).
Enzyme Inhibition
Certain derivatives of 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide have demonstrated significant enzyme inhibition. For instance, a study showed that these derivatives can act as potent urease inhibitors, which could have implications in the treatment of diseases related to urease activity (Ali et al., 2018).
properties
IUPAC Name |
1-amino-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZUHVBYSLKJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365239 | |
| Record name | 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-3-thiosemicarbazide | |
CAS RN |
38901-32-5 | |
| Record name | 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)
